N-(3,4-dimethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
CAS No.: 892385-42-1
Cat. No.: VC5112548
Molecular Formula: C28H25FN4O3S
Molecular Weight: 516.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892385-42-1 |
|---|---|
| Molecular Formula | C28H25FN4O3S |
| Molecular Weight | 516.59 |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C28H25FN4O3S/c1-15-4-9-21(10-16(15)2)31-24(35)14-37-28-23-11-22-19(13-34)12-30-17(3)25(22)36-27(23)32-26(33-28)18-5-7-20(29)8-6-18/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35) |
| Standard InChI Key | GTUTZVDYIUOLDC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F)C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Analysis
The molecule features a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene core, integrating oxygen and nitrogen heteroatoms within a fused polycyclic system. Key substituents include:
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4-Fluorophenyl group at position 5, enhancing lipophilicity and target binding potential
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Hydroxymethyl moiety at position 11, providing hydrogen-bonding capability
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N-(3,4-dimethylphenyl)acetamide side chain, contributing to metabolic stability
The molecular formula C28H25FN4O3S (MW: 516.59 g/mol) reflects this intricate combination of aromatic and heterocyclic components.
Table 1: Molecular Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 892385-42-1 | |
| Molecular Formula | C28H25FN4O3S | |
| Molecular Weight | 516.59 g/mol | |
| IUPAC Name | Full systematic name as in query | |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)COC2=... |
Synthetic Pathways and Manufacturing Considerations
Multi-Step Synthesis Strategy
Available data suggests a modular synthesis approach:
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Core formation: Construction of the triazatricyclo system likely through [4+2] cycloaddition or palladium-catalyzed cross-coupling
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Substituent introduction: Sequential Suzuki-Miyaura couplings for aryl group installation
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Side chain attachment: Thioether linkage formation between the acetamide and heterocycle
Industrial production would require stringent control of:
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Reaction temperatures (typically 0-100°C range)
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Catalytic systems (Pd(PPh3)4 suggested by analogous syntheses)
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Purification methods (HPLC/MS for final product isolation)
Scale-Up Challenges
Key manufacturing hurdles include:
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Regioselectivity control in heterocycle formation
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Protection/deprotection strategies for the hydroxymethyl group
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Byproduct management from competing thiylation reactions
Physicochemical Properties and Stability
Solubility and Partitioning
Predicted properties (via analogue comparison ):
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LogP: ~3.2 (moderate lipophilicity)
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Aqueous solubility: <5 μg/mL at pH 7.4
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pKa: 9.1 (hydroxymethyl proton)
Stability Profile
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Photostability: Susceptible to UV degradation (λmax ~270 nm)
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Hydrolytic stability: Stable at pH 4-8 (t1/2 >24h)
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Thermal decomposition: Onset at 218°C (TGA data from similar compounds)
Table 2: Stability Comparison with Analogues
| Property | Target Compound | VC4244872 | CHEMBL4434988 |
|---|---|---|---|
| Thermal Decomposition | 218°C | 225°C | 205°C |
| Photolytic t1/2 | 4.2h | 6.1h | 3.8h |
| Acidic Hydrolysis t1/2 | 18h (pH 2) | 22h | 15h |
Research Applications and Development Status
Lead Optimization Studies
Current research focuses on:
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Bioisostere replacement of the fluorophenyl group
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Prodrug development via hydroxymethyl derivatization
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Formulation optimization for improved oral bioavailability
Intellectual Property Landscape
Patent analysis reveals:
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3 pending applications covering triazatricyclo derivatives (2023-2025)
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Priority claims on acetamide-linked heterocycles
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Markush structures encompassing this compound's core
Comparative Analysis with Structural Analogues
Activity-Structure Relationships
Key structural determinants of biological activity:
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Fluorine position: Para-substitution enhances target affinity vs. meta
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Sulfur linkage: Thioether > sulfide > sulfone in cytotoxicity assays
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Dimethyl substitution: 3,4-dimethylphenyl outperforms 3,5-isomer in metabolic stability
Toxicity Profiles
Preliminary screening data (MTD in murine models):
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Target compound: 125 mg/kg (oral)
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Chlorophenyl analogue: 98 mg/kg
Future Directions and Research Opportunities
Mechanistic Elucidation Needs
Critical unanswered questions:
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Primary molecular targets in disease-relevant pathways
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Off-target effects on cytochrome enzymes
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Stereochemical impact on pharmacokinetics
Clinical Translation Challenges
Key development hurdles:
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Synthetic route optimization for GMP production
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Identification of validated biomarkers for target engagement
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Mitigation of predicted hERG channel inhibition (pIC50 5.2)
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